4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17206648
InChI: InChI=1S/C20H16O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-14H,15H2
SMILES:
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol

4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde

CAS No.:

Cat. No.: VC17206648

Molecular Formula: C20H16O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde -

Specification

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
IUPAC Name 3-(4-phenylmethoxyphenyl)benzaldehyde
Standard InChI InChI=1S/C20H16O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-14H,15H2
Standard InChI Key DVCVARAJKKXAPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde consists of two connected phenyl rings (biphenyl core) with substituents at specific positions (Figure 1). The benzyloxy group at the 4'-position introduces steric bulk and lipophilicity, while the aldehyde at the 3-position serves as a reactive site for nucleophilic additions or condensations.

Molecular Formula and Weight

  • Molecular Formula: C₂₀H₁₆O₂

  • Molecular Weight: 288.34 g/mol (calculated based on analogous compounds )

Spectroscopic Data

While direct data for this compound is scarce, related biphenyl aldehydes exhibit characteristic infrared (IR) peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch). Nuclear magnetic resonance (NMR) spectra typically show a singlet for the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the δ 6.8–7.6 ppm range .

Table 1: Comparative Physicochemical Properties of Biphenyl Aldehydes

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Solubility
4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehydeC₂₀H₁₆O₂288.34120–125 (est.)DCM, THF, DMF
4-(Benzyloxy)-3'-methyl variantC₂₁H₁₈O₂302.40110–115Ethanol, acetone
4'-Hydroxy analogue C₂₀H₁₆O₃304.34145–150Methanol, DMSO

Chemical Reactivity and Derivitization

The aldehyde group in 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde participates in numerous reactions, making it a valuable synthetic intermediate.

Nucleophilic Additions

  • Grignard Reactions: Alkyl/aryl magnesium halides add to the aldehyde, forming secondary alcohols. For example, reaction with methylmagnesium bromide yields 4'-(benzyloxy)[1,1'-biphenyl]-3-methanol.

  • Wittig Reactions: Generate α,β-unsaturated carbonyl compounds when treated with ylides.

Condensation Reactions

  • Schiff Base Formation: Reacts with primary amines (e.g., aniline) in ethanol under reflux to produce imines, useful in coordination chemistry .

  • Knoevenagel Condensation: With active methylene compounds (e.g., malononitrile) yields α-cyanocinnamates.

Oxidation and Reduction

  • Oxidation: Using KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid.

  • Reduction: NaBH₄ in methanol reduces the aldehyde to a primary alcohol without affecting the benzyloxy group.

Applications in Materials and Pharmaceuticals

While direct applications of 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde are understudied, its structural analogs have demonstrated significant utility.

Pharmaceutical Intermediates

  • Anti-inflammatory Agents: Biphenyl aldehydes serve as precursors to PPARγ agonists, which modulate glucose metabolism and inflammation.

  • Anticancer Scaffolds: Schiff bases derived from similar aldehydes exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

Materials Science

  • Liquid Crystals: The planar biphenyl core and flexible benzyloxy group enable mesophase formation in thermotropic liquid crystals.

  • Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg increased by 15°C at 5 wt% loading).

Research Gaps and Future Directions

Current literature focuses on substituted variants (e.g., methyl or hydroxy derivatives), leaving the parent compound underexplored. Priority areas include:

  • Catalytic Asymmetric Reactions: Developing enantioselective syntheses using chiral catalysts.

  • Structure-Activity Relationships: Systematic studies to correlate substituent effects with biological activity.

  • Green Synthesis: Optimizing solvent-free or microwave-assisted routes to improve sustainability .

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